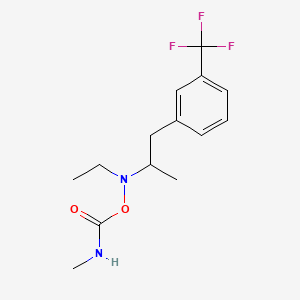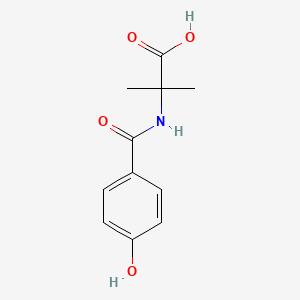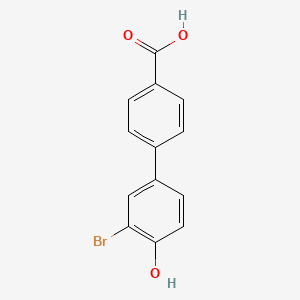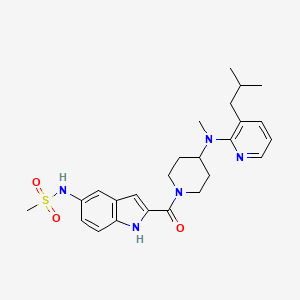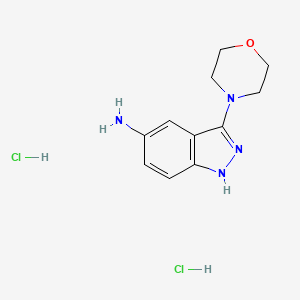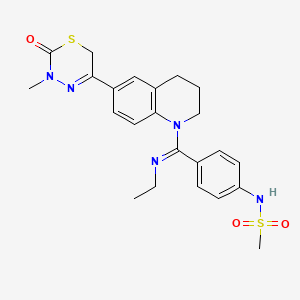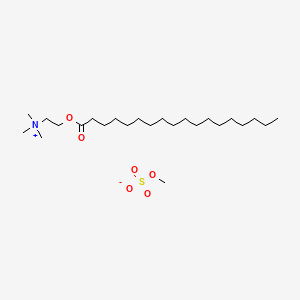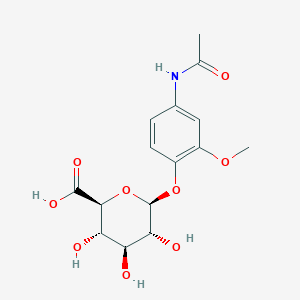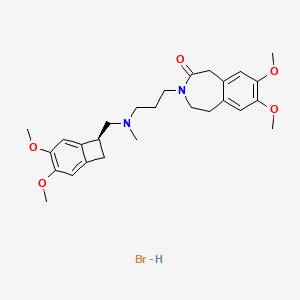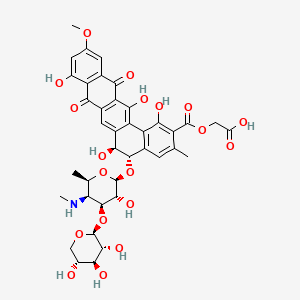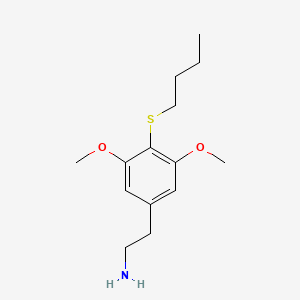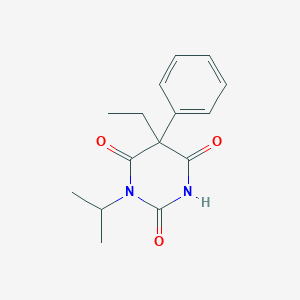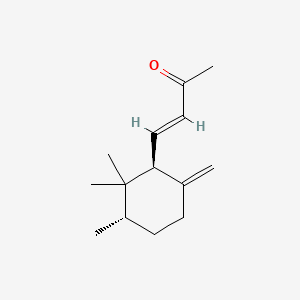
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with a complex structure It is characterized by the presence of a butenone group attached to a cyclohexyl ring that has multiple substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of the butenone group. Common synthetic routes may include:
Cyclohexyl Ring Formation: This step often involves the cyclization of a suitable precursor, such as a diene or a polyene, under specific conditions.
Substitution Reactions: Introduction of the trimethyl and methylene groups onto the cyclohexyl ring can be achieved through substitution reactions using appropriate reagents.
Butenone Group Addition: The final step involves the addition of the butenone group to the cyclohexyl ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone group to an alcohol or an alkane.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
相似化合物的比较
Similar Compounds
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethylcyclohexyl)-, (3E)-: Lacks the methylene group on the cyclohexyl ring.
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3Z)-: Has a different geometric configuration (Z instead of E).
Uniqueness
3-Buten-2-one, 4-((1S,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its combination of a butenone group with a highly substituted cyclohexyl ring makes it a valuable compound for various applications.
属性
CAS 编号 |
127128-56-7 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
(E)-4-[(1S,3S)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m0/s1 |
InChI 键 |
MVPDTCQYNRKWJA-SXDPYWSBSA-N |
手性 SMILES |
C[C@H]1CCC(=C)[C@@H](C1(C)C)/C=C/C(=O)C |
规范 SMILES |
CC1CCC(=C)C(C1(C)C)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


